2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine
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Description
The compound is a pyrimidine derivative, which is a type of organic compound. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the methanesulfonyl group, and the creation of the octahydrocyclopenta[c]pyrrol-3a-yl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrimidine ring provides a flat, aromatic core, while the octahydrocyclopenta[c]pyrrol-3a-yl group would add a three-dimensional aspect to the molecule .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The presence of the methanesulfonyl group might make it a good leaving group, allowing for substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3a-[(5-methylpyrimidin-2-yl)oxymethyl]-2-methylsulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-11-6-15-13(16-7-11)20-10-14-5-3-4-12(14)8-17(9-14)21(2,18)19/h6-7,12H,3-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKROCDBIGQHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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